Regiospecific 2-Carboxylic Acid vs. 6-Carboxylic Acid Isomer in a Pharmacologically Relevant Scaffold
The substitution pattern of the carboxylic acid on the benzo[7]annulene core directly dictates the exit vector of key pharmacophoric elements. The lead clinical candidate SAR439859 (Amcenestrant) specifically requires a 2-carboxylic acid. The corresponding 6-carboxylic acid isomer (CAS 85124-48-7) would project the acid group in a geometrically incompatible direction, abolishing the binding mode to ERα. The differentiation is structural: the 2-position places the acid for optimal H-bond interactions, while the 6-position would miss this interaction [1].
| Evidence Dimension | Regiospecificity of the Carboxylic Acid |
|---|---|
| Target Compound Data | Carboxylic acid at position 2 (CAS 889958-30-9) |
| Comparator Or Baseline | Carboxylic acid at position 6 (CAS 85124-48-7) or methyl ester at position 2 (CAS 150192-89-5) |
| Quantified Difference | N/A (Structural, not quantitative) |
| Conditions | Structure-activity relationship analysis from Sanofi SERD program |
Why This Matters
Procurement of the correct regioisomer is mandatory for the synthesis of the specific lead series; the 6-isomer is not a substitute.
- [1] El-Ahmad Y, et al. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. J Med Chem. 2020;63(9):4409-4410. View Source
